Kotanin

Übersicht

Beschreibung

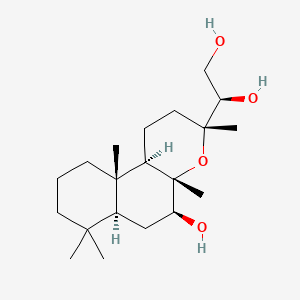

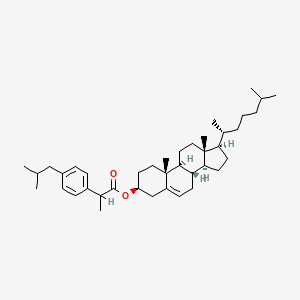

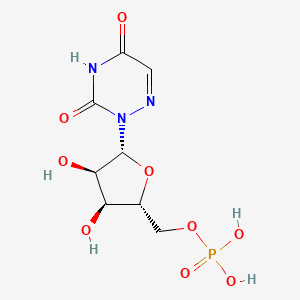

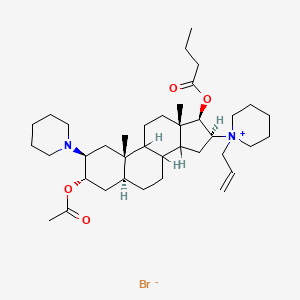

Kotanin A is a naturally occurring biscoumarin compound first isolated from the fungus Aspergillus glaucus. It is a member of the class of 8,8’-bicoumarins, resulting from the formal oxidative dimerization of 4,7-dimethoxy-5-methyl-2H-chromen-2-one.

Wissenschaftliche Forschungsanwendungen

Chemistry: Kotanin A is used as a model compound to study regio- and stereoselective phenol coupling reactions.

Biology: It has been investigated for its antimicrobial and cytotoxic activities.

Medicine: this compound A and its derivatives have shown potential as anticancer and antibacterial agents.

Industry: The compound is explored for its potential use as a natural insecticide.

Wirkmechanismus

Mode of Action

It is known that kotanin is a product of a complex enzymatic process involving multiple steps .

Biochemical Pathways

this compound is a product of the polyketide biosynthesis pathway, a common pathway for the production of secondary metabolites in fungi . This pathway involves a series of enzymatic reactions, including the action of polyketide synthases .

Result of Action

Many polyketides have been found to have a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Biochemische Analyse

Biochemical Properties

Kotanin plays a significant role in biochemical reactions, particularly in the context of its production by Aspergillus species. It is synthesized through a polyketide pathway, which involves the incorporation of acetate units . This compound interacts with various enzymes and proteins during its biosynthesis, including polyketide synthases that facilitate the formation of its complex structure . Additionally, this compound has been shown to inhibit certain enzymes, such as plant growth inhibitors, highlighting its potential as a bioactive compound .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In plant cells, this compound acts as a growth inhibitor, affecting cell division and elongation . In microbial cells, this compound has been observed to inhibit the growth of certain fungi and bacteria, suggesting its potential as an antimicrobial agent . Furthermore, this compound influences cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. This compound binds to target enzymes, altering their activity and affecting downstream biochemical pathways . For example, this compound’s inhibition of plant growth is mediated through its binding to enzymes involved in cell wall synthesis and elongation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged inhibition of microbial growth and persistent alterations in plant cell metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been identified, indicating the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its biosynthesis and degradation. The polyketide pathway is central to this compound production, involving the action of polyketide synthases and other enzymes . This compound can also influence metabolic flux and metabolite levels in cells, leading to changes in cellular metabolism and energy production . Additionally, this compound interacts with cofactors and other biomolecules that modulate its activity and stability .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific compartments . This compound’s distribution can affect its bioavailability and activity, influencing its overall impact on cellular function .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the cell wall or cytoplasm in plant cells, where it exerts its growth-inhibitory effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Kotanin A kann durch die Dimerisierung von 7-Desmethylsiderin, einer monomeren Polyketidsynthase-abgeleiteten Verbindung, synthetisiert werden. Der Prozess beinhaltet eine regio- und stereoselektive Phenolkupplung, eine einzigartige chemische Reaktion, die in der organischen Chemie und Enzymologie relevant ist . Die Synthese von this compound A wurde intensiv untersucht, wodurch der Biosyntheseweg und die beteiligten Enzyme aufgeklärt wurden .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound A beinhaltet typischerweise die Kultivierung von Aspergillus-Arten, wie z. B. Aspergillus glaucus, Aspergillus clavatus, Aspergillus alliaceus und Aspergillus niger. Diese Pilze werden unter kontrollierten Bedingungen gezüchtet, um die Produktion von this compound A zu optimieren. Die Verbindung wird dann mit verschiedenen chromatographischen Verfahren extrahiert und gereinigt .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound A unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound A kann oxidiert werden, um verschiedene oxidative Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound A modifizieren.

Substitution: Substitutionsreaktionen können verschiedene Substituenten in das this compound-A-Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene und Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound A mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten zeigen können .

Wissenschaftliche Forschungsanwendungen

Chemie: this compound A wird als Modellverbindung verwendet, um regio- und stereoselektive Phenolkupplungsreaktionen zu untersuchen.

Biologie: Es wurde auf seine antimikrobielle und zytotoxische Aktivität untersucht.

Medizin: this compound A und seine Derivate haben sich als potenzielle Antikrebs- und Antibiotika gezeigt.

Industrie: Die Verbindung wird auf ihre potenzielle Verwendung als natürliches Insektizid untersucht.

Wirkmechanismus

Der Wirkmechanismus von this compound A beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Signalwegen. Es entfaltet seine Wirkung, indem es an bestimmte Enzyme und Rezeptoren bindet, was zur Hemmung des mikrobiellen Wachstums und Induktion der Zytotoxizität in Krebszellen führt. Die genauen molekularen Ziele und Signalwege, die beteiligt sind, werden noch untersucht, aber Studien deuten darauf hin, dass this compound A wichtige zelluläre Prozesse wie die DNA-Replikation und die Proteinsynthese stören kann .

Analyse Chemischer Reaktionen

Types of Reactions

Kotanin A undergoes several types of chemical reactions, including:

Oxidation: this compound A can be oxidized to form various oxidative derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound A.

Substitution: Substitution reactions can introduce different substituents into the this compound A molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products

The major products formed from these reactions include various derivatives of this compound A with modified functional groups, which can exhibit different biological activities .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Isokotanin A, B und C: Dies sind Regioisomere von this compound A, die aus derselben Pilzart isoliert wurden.

Desmethylthis compound: Ein Derivat von this compound A mit einer Methylgruppe weniger.

Siderin: Der monomere Vorläufer von this compound A.

Einzigartigkeit

This compound A ist aufgrund seiner spezifischen regio- und stereoselektiven Phenolkupplungsreaktion einzigartig, die bei anderen ähnlichen Verbindungen nicht häufig beobachtet wird. Diese einzigartige chemische Reaktion macht this compound A zu einer wertvollen Modellverbindung für die Untersuchung komplexer organischer Reaktionen .

Eigenschaften

IUPAC Name |

8-(4,7-dimethoxy-5-methyl-2-oxochromen-8-yl)-4,7-dimethoxy-5-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O8/c1-11-7-13(27-3)21(23-19(11)15(29-5)9-17(25)31-23)22-14(28-4)8-12(2)20-16(30-6)10-18(26)32-24(20)22/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJOUDOXDHMIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C=C(C4=C3OC(=O)C=C4OC)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00182193 | |

| Record name | Kotanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27909-08-6 | |

| Record name | (8S)-4,4′,7,7′-Tetramethoxy-5,5′-dimethyl[8,8′-bi-2H-1-benzopyran]-2,2′-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27909-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kotanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027909086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kotanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00182193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Kotanin is a bicoumarin, meaning it consists of two coumarin units linked together. Its molecular formula is C20H16O6 and it has a molecular weight of 352.34 g/mol [, , , , ]. Structurally, it is closely related to other naturally occurring bicoumarins like isothis compound A, orlandin, and desertorin C. These compounds differ in the position of the methoxy group and the configuration of the biaryl axis. Notably, this compound exists as atropisomers due to restricted rotation around the biaryl bond, with the (P)-atropisomer being the naturally occurring form produced by Aspergillus niger [, , , ].

ANone: this compound biosynthesis in Aspergillus niger follows a unique pathway involving a cytochrome P450 enzyme-catalyzed phenol coupling reaction [, ]. The pathway starts with the polyketide synthase (PKS)-derived monomer, 7-demethylsiderin. This monomer undergoes a regio- and stereoselective phenol coupling, catalyzed by the cytochrome P450 enzyme KtnC, to form the 8,8′-dimer P-orlandin, a direct precursor of this compound. Subsequent O-methylation steps convert P-orlandin to demethylthis compound and finally to this compound [, , ]. Interestingly, the regioselectivity of the phenol coupling reaction determines whether this compound (8,8'-coupling) or its regioisomer, desertorin A (6,8'-coupling), is produced, highlighting the crucial role of specific cytochrome P450 enzymes in dictating the final product [].

ANone: While the specific mechanism of action of this compound is yet to be fully elucidated, research suggests it might possess insecticidal properties. Studies have shown that this compound, along with its structural analogs like isothis compound B and C, exhibit activity against the corn earworm (Helicoverpa zea) and the dried fruit beetle (Carpophilus hemipterus) []. This finding suggests potential applications of this compound and its derivatives as natural insecticides.

ANone: this compound is primarily produced by filamentous fungi belonging to the genus Aspergillus, specifically those within Aspergillus section Nigri [, , ]. Aspergillus niger is a well-known producer of this compound [, ]. Other species like Aspergillus welwitschiae, Aspergillus clavatus, and Cladosporium herbarum have also been reported to produce this bicoumarin [, , ]. Interestingly, the production of this compound and its related metabolites can vary significantly between different species and even strains within the same species, highlighting the diversity of fungal secondary metabolism [, , ].

ANone: Yes, advanced analytical techniques are employed to detect and quantify this compound. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for the identification and quantification of this compound in various matrices, including fungal cultures and food samples [, ]. This technique allows for the separation and sensitive detection of this compound, even at trace levels.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.